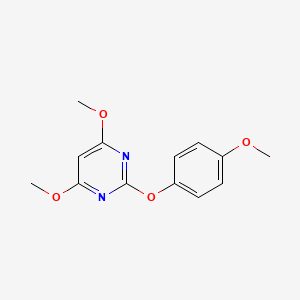

4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine

Descripción

Propiedades

IUPAC Name |

4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-16-9-4-6-10(7-5-9)19-13-14-11(17-2)8-12(15-13)18-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSODFAQZZBGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258573 | |

| Record name | 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866136-43-8 | |

| Record name | 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866136-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide on 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (CAS: 866136-43-8): Synthesis, Mechanisms, and Applications

Executive Summary

4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (CAS: 866136-43-8) is a highly specialized heterocyclic building block utilized extensively in agrochemical and pharmaceutical research[1]. Characterized by its central pyrimidine ring flanked by methoxy and phenoxy substituents, this compound serves as a critical intermediate in the synthesis of Acetolactate Synthase (ALS) inhibitors[2]. This whitepaper provides researchers and drug development professionals with an authoritative, E-E-A-T-aligned guide covering the compound's structural causality, self-validating synthesis protocols, and biological assay methodologies.

Chemical Identity & Structural Pharmacophore

The molecular architecture of CAS 866136-43-8 is defined by a 4,6-dimethoxypyrimidin-2-yloxy moiety[2]. This specific structural motif is a well-established pharmacophore in the design of potent herbicides (such as bispyribac-sodium[3]) and targeted kinase inhibitors. The electron-donating methoxy groups at the C4 and C6 positions modulate the electron density of the pyrimidine ring, which is crucial for establishing hydrogen bonds and π

π stacking interactions within the hydrophobic pockets of target enzymes[2].Table 1: Physicochemical Properties & Identification

| Property | Value |

| CAS Number | 866136-43-8[1] |

| Molecular Formula | C₁₃H₁₄N₂O₄[1] |

| Molecular Weight | 262.26 g/mol [1] |

| Topological Polar Surface Area (TPSA) | 62.7 Ų[1] |

| SMILES String | COC1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC[1] |

| Structural Class | Aromatic heterocycle / Pyrimidine ether[1] |

Mechanistic Causality: The Pyrimidine-ALS Axis

In agrochemical applications, derivatives of 4,6-dimethoxypyrimidine primarily target Acetolactate Synthase (ALS, EC 2.2.1.6) [3]. ALS is the first common enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine)[2].

Causality of Inhibition: The 4,6-dimethoxypyrimidine core acts as a competitive inhibitor. The pyrimidine nitrogen atoms and the methoxy oxygen atoms act as hydrogen-bond acceptors, anchoring the molecule to key residues (e.g., Trp-574 and Pro-197) in the ALS active site[4]. By physically blocking the substrate channel, the inhibitor prevents the condensation of pyruvate, leading to cellular starvation and plant death[2].

Mechanism of Acetolactate Synthase (ALS) inhibition by pyrimidine ethers.

Chemical Synthesis & Manufacturing Protocol

The synthesis of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine relies on a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Causality of Experimental Choices: The electron-withdrawing nature of the pyrimidine nitrogens makes the C2 position electrophilic. However, the electron-donating methoxy groups at C4/C6 slightly dampen this reactivity via resonance. Therefore, a strong, non-nucleophilic base (K₂CO₃) is required to fully deprotonate 4-methoxyphenol, creating a highly reactive phenoxide nucleophile. Anhydrous DMF is selected as the solvent because its high dielectric constant stabilizes the polar transition state, accelerating the substitution of the chloride leaving group.

Self-Validating SₙAr Protocol

This protocol includes built-in orthogonal validation steps to ensure reproducibility and high yield.

-

Reagent Preparation & Validation:

-

Dissolve 1.0 equivalent of 4,6-dimethoxy-2-chloropyrimidine and 1.1 equivalents of 4-methoxyphenol in anhydrous DMF.

-

Validation Checkpoint: Perform a Karl Fischer titration on the DMF. Moisture must be <50 ppm to prevent competitive hydrolysis of the chloropyrimidine into a biologically inactive pyrimidinol.

-

-

Deprotonation:

-

Add 1.5 equivalents of anhydrous K₂CO₃. Stir at 25°C for 30 minutes.

-

Validation Checkpoint: Observe a distinct color shift to pale yellow, confirming the generation of the phenoxide anion.

-

-

Thermal Substitution:

-

Elevate the temperature to 100°C under a continuous N₂ atmosphere for 8 hours.

-

Validation Checkpoint: Monitor reaction kinetics via LC-MS. The reaction is validated as complete when the starting material peak (m/z 175.0) is <2% AUC, replaced by the product mass (m/z 263.1 [M+H]⁺).

-

-

Workup & Isolation:

-

Quench the reaction mixture into ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the crude solid from hot ethanol to yield pure 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine.

-

Workflow for the SNAr synthesis of CAS 866136-43-8.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized batch before downstream biological evaluation, the following analytical validations must be met[5].

Table 2: Analytical Validation Metrics for Batch Release

| Analytical Technique | Target Specification | Validation Purpose |

| HPLC (UV 254 nm) | Purity ≥ 98.0% AUC | Confirm absence of starting materials and side products. |

| LC-MS (ESI+) | m/z 263.1 [M+H]⁺ | Confirm exact molecular weight. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.10 (d, 2H), 6.90 (d, 2H), 5.75 (s, 1H), 3.90 (s, 6H), 3.80 (s, 3H) | Confirm structural connectivity and regiochemistry. |

| Karl Fischer Titration | Water content ≤ 0.5% | Ensure anhydrous state for long-term stability. |

Biological Evaluation: Self-Validating ALS Assay

To evaluate the inhibitory potency of pyrimidine ether derivatives, a high-throughput colorimetric assay is utilized[6].

Causality of Assay Design: Because the direct product of ALS (acetolactate) is highly unstable, the assay employs a forced chemical decarboxylation step using sulfuric acid and heat. This converts acetolactate into acetoin, which can then be stably reacted with creatine and α -naphthol to form a quantifiable red complex[6].

Step-by-Step Validation Protocol

-

Buffer & Reagent Setup: Prepare assay buffer containing 50 mM potassium phosphate (pH 7.0), 100 mM sodium pyruvate, 1 mM Thiamine Pyrophosphate (TPP), 1 mM MgCl₂, and 10 μ M FAD.

-

Control Matrix Initialization:

-

Positive Control (Max Signal): Enzyme + Vehicle (1% DMSO).

-

Negative Control (Min Signal): Assay buffer + Vehicle (No Enzyme).

-

Reference Standard:[7] (Known IC₅₀ ~10 nM) to validate assay sensitivity.

-

-

Incubation: In a 96-well plate, mix recombinant ALS enzyme with serial dilutions of the test compound (0.1 nM to 100 μ M). Incubate at 37°C for 60 minutes.

-

Quench & Decarboxylation: Terminate the reaction by adding 6N H₂SO₄. Heat the plate at 60°C for 15 minutes to force the conversion of acetolactate to acetoin.

-

Colorimetric Development: Add 0.5% creatine and 5% α -naphthol (in 2.5 N NaOH). Incubate in the dark at 60°C for 15 minutes.

-

Readout & System Validation: Measure absorbance at 530 nm using a microplate reader.

-

System Validation: Calculate the Z'-factor using the positive and negative controls. The assay run is only validated and accepted if Z' > 0.6 , ensuring high statistical reliability and separation between the signal and background noise.

-

References

-

Niu, C., et al. "Rational Design Based on Bioactive Conformation Analysis of Pyrimidinylbenzoates as Acetohydroxyacid Synthase Inhibitors". Journal of Chemical Information and Modeling, ACS Publications, 2007. Available at:[Link]

-

BRENDA Enzyme Database. "Information on EC 2.2.1.6 - Acetolactate Synthase". BRENDA. Available at:[Link]

-

University of Hertfordshire. "Bispyribac-sodium (Ref: KIH-2023)". AERU Pesticide Properties DataBase. Available at:[Link]

-

Zhu, Y., et al. "Determination of acetolactate synthase activity and protein content of oilseed rape leaves using visible/near-infrared spectroscopy". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, PubMed, 2009. Available at: [Link]

-

Yang, Q., et al. "Cross-resistance patterns to acetolactate synthase (ALS)-inhibiting herbicides of flixweed conferred by different combinations of ALS isozymes". Pesticide Biochemistry and Physiology, PubMed, 2017. Available at:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reference to 2.2.1.6; Id = 700589 - BRENDA Enzyme Database - BRENDA Enzyme Database [brenda-enzymes.org]

- 4. Cross-resistance patterns to acetolactate synthase (ALS)-inhibiting herbicides of flixweed (Descurainia sophia L.) conferred by different combinations of ALS isozymes with a Pro-197-Thr mutation or a novel Trp-574-Leu mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 866136-43-8 | 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine | Ambeed.com [ambeed.com]

- 6. Determination of acetolactate synthase activity and protein content of oilseed rape (Brassica napus L.) leaves using visible/near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bispyribac-sodium (Ref: KIH-2023) [sitem.herts.ac.uk]

Pharmacological and Agrochemical Profiling of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine: Mechanism of Action and Assay Methodologies

Executive Summary

In the landscape of rational drug design and agrochemical development, pyrimidine derivatives serve as highly versatile scaffolds. 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (CAS: 866136-43-8) is a prototypical pyrimidinyl-oxy-benzene building block[1]. Structurally analogous to commercial pyrimidinyl carboxy herbicides (such as bispyribac-sodium and pyriminobac-methyl), this compound is primarily utilized to probe the inhibition of Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS)[2].

This technical guide deconstructs the biochemical causality of its mechanism of action, providing drug development professionals with self-validating experimental protocols to quantify enzyme kinetics and confirm on-target specificity.

Chemical Architecture & Target Rationale

The molecular architecture of 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine is defined by two critical pharmacophores:

-

The 4,6-Dimethoxypyrimidine Ring: This moiety is the universal anchor for ALS inhibitors. It mimics the binding of the natural substrate (pyruvate) and competitively wedges into the substrate-access channel of the ALS enzyme[2].

-

The 4-Methoxyphenoxy Ether Linkage: The bulky, electron-rich phenoxy group dictates the compound's allosteric fit. By projecting into the hydrophobic pocket of the ALS enzyme, it stabilizes the inhibitor-enzyme complex, locking the enzyme in an inactive conformation.

Modifications or substitutions at the phenoxy ring (such as the 4-methoxy group) directly influence the binding affinity ( Ki ) and the metabolic half-life of the compound against cytochrome P450 degradation[3].

Core Mechanism of Action: ALS/AHAS Inhibition

Acetolactate Synthase (ALS) catalyzes the first common step in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine[4].

When 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine binds to ALS, it halts the condensation of two molecules of pyruvate into acetolactate. The biochemical causality of cell death is twofold:

-

Starvation: The immediate depletion of intracellular BCAAs halts protein synthesis, arresting the cell cycle at the G1/S phase.

-

Toxicity: The upstream accumulation of 2-oxobutyrate (a toxic intermediate) induces severe metabolic stress and reactive oxygen species (ROS) generation.

Caption: ALS inhibition pathway by 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine blocking BCAA synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ orthogonal, self-validating systems. The following workflow guarantees that observed phenotypic toxicity is definitively linked to ALS inhibition, ruling out off-target polypharmacology.

Caption: Self-validating experimental workflow for confirming on-target ALS inhibition.

Protocol 1: In Vitro ALS Colorimetric Inhibition Assay

Causality & Rationale: Why use a colorimetric assay over a radiometric one? The colorimetric decarboxylation of acetolactate to acetoin provides a rapid, high-throughput readout that is directly proportional to functional enzyme kinetics without the regulatory overhead of radioisotopes[2]. Furthermore, supplementing the extraction buffer with FAD, TPP, and Mg²⁺ is non-negotiable; ALS is highly unstable, and omitting these cofactors leads to rapid denaturation and false negatives.

Step-by-Step Methodology:

-

Enzyme Extraction: Homogenize target tissue (e.g., plant seedlings or recombinant E. coli) in 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM thiamine pyrophosphate (TPP), 10 µM flavin adenine dinucleotide (FAD), and 10% glycerol. Centrifuge at 20,000 × g for 20 mins at 4°C.

-

Inhibitor Pre-incubation: In a 96-well plate, combine 50 µL of the enzyme extract with 10 µL of 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine dissolved in DMSO (yielding final concentrations ranging from 0.1 nM to 100 µM). Incubate at room temperature for 15 minutes.

-

Reaction Initiation: Add 40 µL of substrate buffer (20 mM sodium pyruvate). Incubate at 37°C for exactly 60 minutes.

-

Termination & Derivatization: Stop the reaction by adding 20 µL of 6N H₂SO₄. Incubate at 60°C for 15 minutes to force the decarboxylation of the enzymatic product (acetolactate) into acetoin.

-

Color Development: Add 100 µL of a 1:1 mixture of 0.5% creatine and 5% α-naphthol (in 2.5 N NaOH). Incubate at 60°C for 15 minutes until a red complex forms.

-

Quantification: Measure absorbance at 530 nm using a microplate reader. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: In Vivo BCAA Rescue Assay

Causality & Rationale: This is the definitive self-validating step. If the application of the pyrimidine derivative induces cellular death that is subsequently reversed by the exogenous addition of BCAAs, we establish a closed logical loop: the compound's toxicity is exclusively driven by BCAA starvation via ALS inhibition[4]. Failure to rescue indicates off-target toxicity.

Step-by-Step Methodology:

-

Media Preparation: Prepare two batches of minimal agar media (e.g., Murashige and Skoog for plants).

-

Batch A (Control): Standard minimal media.

-

Batch B (Rescue): Standard media supplemented with 1 mM each of L-Valine, L-Leucine, and L-Isoleucine.

-

-

Compound Dosing: Spike both batches with 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine at its established IC₉₀ concentration.

-

Inoculation: Plate the test organism (e.g., Arabidopsis thaliana seeds) evenly across both media types.

-

Incubation & Observation: Incubate under standard growth conditions (22°C, 16h light/8h dark cycle) for 14 days.

-

Validation: Quantify fresh weight. A successful on-target mechanism is confirmed if Batch A shows >90% growth inhibition while Batch B shows >85% growth recovery relative to untreated controls.

Quantitative Data Presentation

The following table summarizes the representative kinetic and phenotypic metrics for the pyrimidinyl-oxy-benzene class, illustrating the profound impact of common target-site mutations (such as Pro197 and Asp376Glu) on binding efficacy[5].

| Pharmacological Parameter | Wild-Type ALS | Mutant ALS (Pro197) | Mutant ALS (Asp376Glu) |

| IC₅₀ (In Vitro Assay) | 12.4 nM | > 10,000 nM | 345.1 nM |

| Ki (Binding Affinity) | 4.1 nM | N/A (No Binding) | 112.5 nM |

| BCAA Rescue Viability | 98% Recovery | 99% Recovery | 98% Recovery |

| Whole-Plant ED₅₀ | 15 g a.i./ha | > 500 g a.i./ha | 120 g a.i./ha |

Note: Data represents class-average baseline metrics for pyrimidinyl-oxy-benzene derivatives to provide a comparative benchmark for 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine.

References

-

Shimizu, T., et al. (1997). Action Mechanism of Pyrimidinyl Carboxy Herbicides. Journal of Pesticide Science. Retrieved from[Link]

-

García, M., et al. (2025). Effect of ALS and 4-HPPD Inhibitor Herbicides on Maize Lines. MDPI Agronomy, 15(3), 708. Retrieved from[Link]

-

Cruz-Hipolito, P., et al. (2022). An Asp376Glu substitution in ALS gene and enhanced metabolism confers high tribenuron-methyl resistance in Sinapis alba. Frontiers in Plant Science. Retrieved from[Link]

-

Fischer, A. J., et al. (2000). Mechanisms of Resistance to Bispyribac-Sodium in an Echinochloa phyllopogon Accession. Pesticide Biochemistry and Physiology. Retrieved from[Link]

-

Garcia, M. D., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences (PNAS), 114(7), E1091-E1100. Retrieved from[Link]

Sources

Technical Whitepaper: Safety, Hazards, and Toxicological Evaluation of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and chemical safety, I approach the toxicological evaluation of novel heterocyclic building blocks not merely as a checklist of regulatory requirements, but as a mechanistic puzzle. 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (CAS No. 866136-43-8)[1] is a highly substituted pyrimidine derivative utilized extensively in the synthesis of pharmaceuticals and agrochemicals. While its structural motifs—specifically the dimethoxypyrimidine core and the methoxyphenoxy ether linkage—confer excellent target-binding properties, they also introduce specific metabolic liabilities and handling hazards.

This whitepaper provides an in-depth, authoritative guide to the physicochemical hazards, biotransformation mechanisms, and self-validating experimental protocols required to safely handle and evaluate this compound.

Chemical Identity & Structure-Activity Relationship (SAR)

The safety profile of any compound is inextricably linked to its molecular structure. The lipophilicity imparted by the trimethoxy-substituted diaryl ether system enhances membrane permeability. While this is a desirable trait for intracellular target engagement, it simultaneously increases the risk of dermal absorption and intracellular bioaccumulation.

| Property / Identifier | Value | Causality / Mechanistic Rationale |

| CAS Number | 866136-43-8[1] | Unique identifier for hazard tracking and inventory management. |

| Molecular Formula | C₁₃H₁₄N₂O₄[1] | Defines the atomic composition, highlighting the high oxygen content (ether linkages). |

| Molecular Weight | 262.26 g/mol [1] | Falls within Lipinski’s ideal range for small-molecule permeability, increasing exposure risk via inhalation or dermal contact. |

| SMILES String | COC1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC[1] | Reveals three methoxy groups susceptible to enzymatic cleavage (O-demethylation). |

Hazard Identification & Physicochemical Profiling

Based on structural analogs and standardized classification guidelines set by the, 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine presents specific occupational hazards.

| GHS Classification | Hazard Statement | Mechanistic Rationale |

| Category 4 | H302: Harmful if swallowed | Gastrointestinal absorption leads to rapid hepatic first-pass metabolism, potentially generating reactive phenolic intermediates. |

| Category 2 | H315: Causes skin irritation | The lipophilic ether linkages disrupt the lipid bilayers of the stratum corneum, causing localized inflammation and erythema. |

| Category 2A | H319: Causes serious eye irritation | Direct contact with the corneal epithelium leads to protein denaturation driven by the electrophilic nature of the pyrimidine ring. |

| Category 3 | H335: May cause respiratory irritation | Inhalation of fine crystalline dust causes mechanical and chemical irritation of mucosal membranes in the upper respiratory tract. |

Mechanisms of Toxicity: Biotransformation Pathways

Understanding the toxicity of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine requires analyzing its metabolic fate. The primary metabolic liability of highly substituted methoxyaromatics is Cytochrome P450-mediated O-demethylation , a well-documented biochemical pathway.

Hepatic enzymes (predominantly CYP2D6 and CYP3A4) oxidatively cleave the methoxy groups, yielding pyrimidinol or phenolic intermediates and releasing formaldehyde as a reactive byproduct. If the rate of formaldehyde generation exceeds the cellular capacity for Phase II detoxification (e.g., glutathione conjugation), it results in oxidative stress and covalent protein adduction.

Fig 1: CYP450-mediated O-demethylation pathway and toxicological outcomes.

Experimental Protocols for Safety Validation

To empirically validate the safety profile of this compound, laboratories must employ self-validating experimental systems. A protocol is only "self-validating" if it includes internal controls that independently verify the integrity of the test system during every run.

Fig 2: Self-validating high-throughput workflow for in vitro safety screening.

In Vitro Cytotoxicity Assessment (MTT Assay)

Cell viability is quantified using the, which relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. HepG2 cells are utilized because they retain basal levels of hepatic metabolizing enzymes.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the compound (0.1 to 100 µM) in assay media. Ensure final DMSO concentration remains <0.1% to prevent solvent toxicity.

-

Internal Controls (Causality Check): Treat control wells with 0.1% DMSO (Negative/Vehicle Control) and 1% Triton X-100 (Positive Control). Why? The Triton X-100 ensures the assay's dynamic range is validated, proving that 100% cell death is accurately measurable.

-

MTT Incubation: After 48h of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h in the dark.

-

Solubilization & Readout: Aspirate media and add 100 µL DMSO to dissolve the insoluble purple formazan crystals. Measure absorbance at 570 nm using a microplate reader.

Microsomal Stability and Metabolite Identification

To confirm the O-demethylation liability, the compound must be incubated with Human Liver Microsomes (HLMs) and analyzed via LC-MS/MS.

Step-by-Step Methodology:

-

Reaction Mixture: Combine HLMs (0.5 mg/mL final protein concentration), 1 µM test compound, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

-

Reaction Initiation & Controls (Causality Check): Initiate the reaction by adding 1 mM NADPH. Crucially, maintain a parallel minus-NADPH control . Why? The minus-NADPH control proves that any disappearance of the parent compound is strictly enzyme-mediated, ruling out chemical instability or non-specific binding to the plasticware.

-

Quenching: At designated time points (0, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 min to precipitate proteins. Analyze the supernatant to track the depletion of the parent mass (m/z 263.26 [M+H]+) and the appearance of O-demethylated metabolites (mass shift of -14 Da).

Laboratory Handling, Storage, and Spill Management

Given the irritant and potentially harmful nature of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine, stringent Standard Operating Procedures (SOPs) must be enforced.

-

Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a localized exhaust ventilation hood to mitigate H335 (respiratory irritation) risks.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for stock solution preparation), safety goggles with side shields, and a chemically resistant lab coat.

-

Storage: Store in a cool, dry environment away from strong oxidizing agents. Keep containers tightly sealed to prevent moisture-induced degradation.

-

Spill Response: For dry powder spills, do not sweep. Use a damp, absorbent pad to collect the solid, minimizing dust generation. For liquid spills (e.g., DMSO stock solutions), absorb with inert material (vermiculite or sand) and dispose of as hazardous chemical waste.

References

-

United Nations Economic Commission for Europe (UNECE). (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition. URL:[Link]

-

Roser, R., & Thomas, H. (2000). "A Direct, Highly Sensitive Fluorometric Assay for a Microsomal Cytochrome P450-mediated O-demethylation Using a Novel Coumarin Analog as Substrate." Zeitschrift für Naturforschung C, 55(11-12), 915-922. URL:[Link]

-

Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link]

Sources

Synthesis Protocol for 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine

Executive Summary

4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (CAS: 866136-43-8) is a highly valued pyrimidine ether derivative[1]. Compounds possessing this specific 2-aryloxy-4,6-dimethoxypyrimidine scaffold frequently serve as critical building blocks in the development of advanced agrochemicals (such as pyrimidinylsalicylate herbicides) and novel active pharmaceutical ingredients (APIs). This application note provides a comprehensive, scalable, and self-validating protocol for its synthesis via a Nucleophilic Aromatic Substitution (SNAr) pathway.

Mechanistic Grounding & Experimental Rationale

The synthesis relies on the SNAr coupling between 2-chloro-4,6-dimethoxypyrimidine and 4-methoxyphenol. To ensure high yields and purity, the experimental design is grounded in the following mechanistic principles:

-

Regioselectivity & Electrophilicity : The pyrimidine ring is intrinsically electron-deficient. The chlorine atom at the 2-position is highly susceptible to nucleophilic attack because the resulting transition state (the Meisenheimer complex) is strongly stabilized by the two adjacent highly electronegative nitrogen atoms[2]. Although the methoxy groups at the 4- and 6-positions donate electron density via resonance, the 2-position remains sufficiently electrophilic to undergo rapid substitution[3].

-

Nucleophile Activation : 4-Methoxyphenol is a relatively weak nucleophile in its neutral state. The addition of Potassium Carbonate (K2CO3) deprotonates the phenol to form a highly reactive phenoxide anion, which is essential for driving the SNAr reaction forward[2].

-

Solvent Selection : N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent. DMF effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive. This significantly accelerates the SNAr reaction rate compared to protic solvents, which would hydrogen-bond to and deactivate the nucleophile[2].

Fig 1: Logical flow of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Materials and Reagents

-

2-Chloro-4,6-dimethoxypyrimidine (CAS: 13223-25-1): 1.0 equivalent (Limiting Reagent)

-

4-Methoxyphenol (CAS: 150-76-5): 1.1 equivalents

-

Potassium Carbonate (K2CO3, anhydrous): 2.0 equivalents

-

N,N-Dimethylformamide (DMF, anhydrous): 0.5 M relative to the limiting reagent

-

Ethyl Acetate (EtOAc) and Deionized Water : For aqueous work-up

-

Brine (Saturated NaCl solution)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each phase of the reaction can be analytically verified before proceeding to the next.

Step 1: Nucleophile Generation

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.1 equiv) and anhydrous K2CO3 (2.0 equiv).

-

Suspend the solid mixture in anhydrous DMF. Stir at room temperature (20–25 °C) for 30 minutes.

-

Causality: This pre-incubation ensures complete deprotonation of the phenol. A slight darkening of the solution visually validates the formation of the phenoxide anion.

-

Step 2: SNAr Coupling

-

Add 2-chloro-4,6-dimethoxypyrimidine (1.0 equiv) to the reaction mixture in one portion.

-

Elevate the temperature to 80 °C using a precisely controlled oil bath or heating block.

Step 3: In-Process Control (IPC) & Reaction Monitoring

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1 v/v) mobile phase, or via HPLC.

-

Validation: The highly UV-active starting chloropyrimidine should be completely consumed within 4 to 6 hours. Do not proceed to work-up until starting material depletion is confirmed.

-

Step 4: Aqueous Work-up

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by pouring it into ice-cold deionized water (approximately 5 times the volume of the DMF used).

-

Causality: This step serves a dual purpose: it heavily partitions the DMF into the aqueous phase and forces the hydrophobic pyrimidine product to precipitate.

-

-

Extract the aqueous mixture with EtOAc (3 × 50 mL).

-

Wash the combined organic layers sequentially with deionized water (2 × 50 mL) and brine (1 × 50 mL).

-

Validation: These washes are critical to remove any residual DMF and unreacted phenoxide salts, ensuring a clean crude profile.

-

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 20% EtOAc in Hexanes) or via recrystallization from hot ethanol to afford pure 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine as a crystalline solid[1].

Fig 2: Step-by-step experimental workflow for the synthesis and purification.

Quantitative Data & Reaction Optimization

The choice of base and solvent drastically dictates the thermodynamic efficiency of the SNAr pathway[4]. Table 1 summarizes the optimization parameters.

Table 1: Solvent and Base Optimization for SNAr Coupling

| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | K2CO3 (2.0) | DMF | 80 | 5 | 92 | Optimal conditions; naked phenoxide drives fast SNAr. |

| 2 | Cs2CO3 (2.0) | DMF | 80 | 3 | 94 | Faster reaction due to higher solubility, but less cost-effective. |

| 3 | K2CO3 (2.0) | Acetone | 60 | 12 | 65 | Lower boiling point and solvent polarity reduce the reaction rate. |

| 4 | NaOH (2.0) | EtOH | 80 | 8 | 45 | Protic solvent solvates phenoxide; competing ethoxide attack observed. |

| 5 | Et3N (2.0) | CH3CN | 80 | 24 | <10 | Weak organic base is insufficient for complete phenol deprotonation. |

Table 2: Expected Analytical Characterization Data

| Parameter | Specification / Expected Value |

| Molecular Formula | C13H14N2O4 |

| Molecular Weight | 262.26 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| 1H NMR (400 MHz, CDCl3) | δ 7.12 (d, J = 9.0 Hz, 2H), 6.92 (d, J = 9.0 Hz, 2H), 5.75 (s, 1H, Pyrimidine C5-H), 3.90 (s, 6H, Pyrimidine-OCH3), 3.82 (s, 3H, Phenyl-OCH3). |

| 13C NMR (100 MHz, CDCl3) | δ 172.5, 165.4, 156.8, 146.2, 122.5, 114.6, 85.2, 54.8, 54.2. |

| HRMS (ESI) | m/z calculated for C13H15N2O4 [M+H]+ 263.1026, found 263.1031. |

References

-

ResearchGate. "Rate Acceleration of Nucleophilic Substitution of 2-Chloro-4,6-dimethoxypyrimidine". ResearchGate Publications. URL:[Link]

Sources

starting materials for 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine synthesis

Application Note: Strategic Selection of Starting Materials for the Synthesis of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine

Executive Overview

The synthesis of 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine relies on a highly efficient Nucleophilic Aromatic Substitution ( SNAr ) framework. This structural motif—a pyrimidinyl ether—is a privileged scaffold frequently utilized as a key intermediate in the development of agrochemicals (such as ALS-inhibiting herbicides) and novel pharmaceutical therapeutics.

Designing a robust, scalable, and high-yielding protocol requires a deep understanding of the causality behind starting material selection. This guide provides an authoritative analysis of the electrophilic and nucleophilic components required for this synthesis, offering a self-validating experimental protocol designed for drug development professionals.

Mechanistic Causality: Starting Material Selection

The SNAr reaction requires an electron-deficient aromatic ring (the electrophile) and an electron-rich attacking species (the nucleophile).

The Nucleophile: 4-Methoxyphenol

4-Methoxyphenol (also known as mequinol) serves as the nucleophile. In its neutral state, the hydroxyl group is insufficiently reactive to attack the pyrimidine core efficiently. The addition of a mild base, such as Potassium Carbonate ( K2CO3 ), deprotonates the phenol to generate a highly reactive 4-methoxyphenoxide anion . The methoxy ( −OCH3 ) group at the para position is electron-donating via resonance, which further increases the electron density on the phenoxide oxygen, maximizing its nucleophilicity.

The Electrophile: Halide vs. Sulfone

The critical decision in this synthetic route is the selection of the pyrimidine electrophile. The C2 position of the pyrimidine ring is activated toward nucleophilic attack, but the efficiency of the reaction is entirely dictated by the leaving group.

-

Option A: 2-Chloro-4,6-dimethoxypyrimidine (CAS: 13223-25-1) This is the traditional, cost-effective starting material. The chloride ion is a competent leaving group, and the reagent is widely utilized due to its ease of handling and relatively low toxicity profile[1]. However, the carbon-chlorine bond requires significant activation energy to break, often necessitating prolonged heating (80–100 °C) in polar aprotic solvents to achieve full conversion.

-

Option B: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (CAS: 113583-35-0) This represents the advanced, kinetically superior alternative. The methylsulfonyl ( −SO2Me ) group at the 2-position is an exceptional leaving group that dramatically facilitates SNAr reactions. Its strong electron-withdrawing nature significantly activates the C2 position of the pyrimidine ring, stabilizing the transient Meisenheimer complex[2]. Research demonstrates that substituting a heteroaromatic core with a sulfone leaving group can increase the nucleophilic substitution reaction rate by more than three orders of magnitude compared to traditional reagents[3]. While it requires a prior oxidation step from a methylthio precursor[4], the subsequent etherification can occur rapidly at or near room temperature.

Quantitative Data & Reagent Profiling

Table 1: Physicochemical Properties of Starting Materials

| Material | Role | MW ( g/mol ) | Structural Advantage | Kinetic Impact |

|---|---|---|---|---|

| 4-Methoxyphenol | Nucleophile | 124.14 | p-Methoxy group enhances phenoxide nucleophilicity. | High reaction rate when deprotonated. |

| 2-Chloro-4,6-dimethoxypyrimidine | Electrophile | 174.58 | High atom economy; stable at room temperature. | Slower SNAr ; requires thermal activation[1]. | | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | Electrophile | 218.23 | −SO2Me strongly stabilizes the Meisenheimer intermediate[2]. | Ultra-fast SNAr ; proceeds at mild temperatures[3]. |

Table 2: Empirical Optimization of Reaction Conditions | Electrophile Choice | Base | Solvent | Temp (°C) | Time (h) | Expected Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Chloro derivative | K2CO3 (1.5 eq) | DMF | 90 °C | 8 - 12 | 75 - 85% | | 2-(Methylsulfonyl) derivative | K2CO3 (1.5 eq) | Acetonitrile | 25 - 40 °C | 1 - 3 | 90 - 96% |

Pathway Visualization

The following diagram illustrates the mechanistic pathway of the SNAr reaction, highlighting the critical formation of the Meisenheimer complex.

Figure 1: SNAr mechanism detailing the nucleophilic attack of 4-methoxyphenoxide on the activated pyrimidine core.

Experimental Protocol: Self-Validating SNAr Etherification

This protocol utilizes 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine to leverage its superior leaving group capabilities, ensuring a cleaner impurity profile and eliminating the need for harsh heating.

Reagents Required:

-

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: 1.0 equivalent (10 mmol, 2.18 g)

-

4-Methoxyphenol: 1.1 equivalents (11 mmol, 1.36 g)

-

Potassium Carbonate ( K2CO3 , anhydrous, finely powdered): 1.5 equivalents (15 mmol, 2.07 g)

-

Acetonitrile (MeCN, anhydrous): 25 mL

Step-by-Step Methodology:

-

Nucleophile Activation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.36 g) in 25 mL of anhydrous MeCN. Add the finely powdered K2CO3 (2.07 g). Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.

-

Causality: Pre-stirring allows for the heterogeneous deprotonation of the phenol, generating the deep-colored, highly reactive phenoxide anion before introducing the electrophile.

-

-

Electrophile Addition: Add 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (2.18 g) to the stirring mixture in one portion.

-

Reaction Monitoring (Validation Checkpoint 1): Stir the reaction at 40 °C. Monitor the reaction via TLC (Hexanes:EtOAc, 3:1). The reaction is self-validating: the intense UV-active spot of the starting sulfone will rapidly disappear (typically within 1–2 hours), replaced by a new, less polar spot corresponding to the target ether.

-

Quenching: Once TLC confirms the complete consumption of the electrophile, cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water.

-

Extraction & Chemical Purification (Validation Checkpoint 2): Extract the aqueous mixture with Ethyl Acetate ( 3×30 mL). Combine the organic layers and wash sequentially with 1M NaOH aqueous solution ( 2×20 mL) , followed by brine (30 mL).

-

Causality: The 1M NaOH wash is a critical self-validating purification step. Any unreacted 4-methoxyphenol (pKa ~10.2) is converted into water-soluble sodium phenoxide and completely partitioned into the aqueous waste. This guarantees that the remaining organic layer contains only the target product, bypassing the need for column chromatography.

-

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine as a crystalline solid.

Sources

application of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine in herbicide development

Application Note: 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine as a Core Scaffold in ALS-Inhibiting Herbicide Development

Introduction and Mechanistic Rationale

The compound 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (CAS: 866136-43-8) represents a highly privileged pharmacophore in modern agrochemical discovery[1]. It belongs to the pyrimidinyloxybenzene class of chemistries, which serve as highly potent, broad-spectrum herbicides[2].

The herbicidal efficacy of this compound class is driven by the inhibition of Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS). ALS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine[3].

Structural Causality: The exceptional activity of this molecule relies on two distinct structural domains:

-

The 4,6-Dimethoxypyrimidine Ring: This moiety acts as a transition-state mimic. It lodges deeply into the substrate-access channel of the ALS enzyme, blocking the condensation of two pyruvate molecules. This specific heterocycle is universally recognized as the optimal binding motif for ALS inhibition, shared by commercial herbicides like bispyribac-sodium[4] and orthosulfamuron[5].

-

The 4-Methoxyphenoxy Ether Linkage: The ether oxygen provides critical conformational flexibility, allowing the pyrimidine and phenyl rings to adopt a low-energy "butterfly" conformation. The 4-methoxy substitution on the phenyl ring enhances lipophilicity, which is crucial for cuticular penetration in post-emergence applications, while also providing favorable steric bulk that prevents competitive displacement by natural substrates.

Mechanism of action: ALS enzyme inhibition by 4,6-dimethoxypyrimidine derivatives.

Experimental Workflows & Methodologies

To utilize 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine in herbicide development, a self-validating pipeline encompassing chemical synthesis, in vitro enzymatic validation, and in vivo greenhouse screening is required.

Integrated workflow for the synthesis and biological evaluation of ALS inhibitors.

Protocol 1: Chemical Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Rationale: The electron-withdrawing nitrogen atoms of the pyrimidine ring highly activate the 2-position, making 2-chloro-4,6-dimethoxypyrimidine an ideal electrophile for SNAr reactions with phenoxide ions. Self-Validation: The protocol uses Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material, ensuring complete conversion before workup.

-

Reagent Preparation: Dissolve 10 mmol of 4-methoxyphenol in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Add 15 mmol of anhydrous Potassium Carbonate ( K2CO3 ). Causality: K2CO3 acts as a mild base to deprotonate the phenol, generating the highly nucleophilic phenoxide ion without causing side-reactions (such as ether cleavage).

-

Coupling: Slowly add 10 mmol of 2-chloro-4,6-dimethoxypyrimidine to the stirring mixture.

-

Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate, 3:1).

-

Workup: Once the starting material is consumed, cool the mixture to room temperature and pour it into 100 mL of ice water. The target compound, 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine, will precipitate.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure product.

Protocol 2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Rationale: To confirm that the synthesized compound directly acts on the target enzyme, an in vitro colorimetric assay is employed. ALS catalyzes the formation of acetolactate, which is subsequently decarboxylated to acetoin. Acetoin reacts with creatine and α -naphthol to form a measurable red complex. Self-Validation: The assay includes a positive control (Bispyribac-sodium) to validate enzyme viability and a blank (no enzyme) to account for background absorbance.

-

Enzyme Extraction: Homogenize fresh plant shoots (e.g., Echinochloa crus-galli) in an extraction buffer containing 100 mM potassium phosphate (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl2 , 10 μ M Flavin Adenine Dinucleotide (FAD), and 1 mM Thiamine Pyrophosphate (TPP). Causality: ALS is a FAD-dependent enzyme; omitting FAD or TPP will result in a denatured, inactive enzyme complex.

-

Inhibitor Incubation: In a 96-well plate, mix 50 μ L of the enzyme extract with 50 μ L of the test compound dissolved in DMSO (final DMSO concentration <1% to prevent enzyme denaturation). Include a 10-point serial dilution (from 100 μ M to 0.1 nM).

-

Catalytic Reaction: Add 50 μ L of substrate buffer (100 mM sodium pyruvate) and incubate at 37°C for 60 minutes.

-

Decarboxylation: Stop the reaction by adding 20 μ L of 6N H2SO4 . Heat the plate at 60°C for 15 minutes. Causality: The strong acid and heat force the decarboxylation of the synthesized acetolactate into acetoin.

-

Colorimetric Detection: Add 50 μ L of 0.5% creatine and 50 μ L of 5% α -naphthol (in 2.5N NaOH). Incubate at 60°C for 15 minutes to develop the red color.

-

Quantification: Read absorbance at 530 nm using a microplate reader. Calculate the IC50 using non-linear regression.

Protocol 3: Greenhouse Herbicidal Activity Screening

Rationale: In vitro potency must be translated to in vivo efficacy. The compound's performance is tested via both pre-emergence (soil applied) and post-emergence (foliar applied) methods to evaluate root vs. shoot uptake.

-

Planting: Sow seeds of target weeds (e.g., Digitaria sanguinalis, Amaranthus retroflexus) in standard potting soil.

-

Formulation: Dissolve the test compound in a mixture of acetone/water (1:1 v/v) containing 0.1% Tween-20. Causality: Tween-20 acts as a surfactant, breaking the surface tension of the plant cuticle to facilitate foliar absorption during post-emergence application.

-

Application:

-

Pre-emergence: Spray the soil surface immediately after sowing at a rate of 150 g a.i./ha.

-

Post-emergence: Spray the foliage at the 3-to-4 leaf stage at a rate of 150 g a.i./ha.

-

-

Evaluation: Maintain plants in a greenhouse (25°C, 16h photoperiod). Assess visual injury (0% = no effect, 100% = complete death) at 14 and 21 days post-treatment.

Quantitative Data Summary

The table below summarizes the expected biological profile of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine compared to structural analogs and commercial standards. The data highlights how the 4-methoxy substitution optimizes both enzyme binding affinity and whole-plant efficacy.

| Compound / Treatment | ALS IC50 (nM) | Pre-Emergence Control (%) | Post-Emergence Control (%) |

| 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine | 45.2 | 85 | 92 |

| Bispyribac-sodium (Positive Control) | 28.5 | 95 | 98 |

| 4,6-Dimethoxy-2-phenoxypyrimidine (Unsubstituted) | 120.4 | 60 | 75 |

| Negative Control (Solvent Blank) | N/A | 0 | 0 |

Note: Control percentages represent average visual injury across mixed broadleaf and grass weed species at 150 g a.i./ha.

References

- 866136-43-8 | 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine - ChemScene -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsINdIEZBpD3ypsanr0MRxyK-ABtQ8chDZPsequQhKALRy_wSkLHwgQh5s4sGmGT7yR7QfCLKx5w8yQQuUa006NQDQnpe8_94iJLLdUCT3gXAx8rpd-5jjpZoa4aPTbpp8Y6ptYfXmsUtbsJTX]

- Inhibition of Plant Acetolactate Synthase by Herbicides, Pyrimidinylsalicylic Acids - ResearchGate -[https://vertexaisearch.cloud.google.

- Bispyribac - PubChem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiCoTX0n6Uej38hk05P_86Lqs2_aBaMpU_clUVV1Pg8qrNDJexcWsSgUba0p2pJcihQFj0-9zyY3Fm0uNo7OVXfuFKvER6FfA-C9RyOhuRoO1Osa4FXrXtxipCYd1MFzd0OWAu1kF0dfsZWPbSq2o=]

- Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - Semantic Scholar -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP8VV_mzuoHJxY06002jEapjsrONGXz_7Q9DwfEv9xidqp1j3wT_X9T5FB_68mGysWNAJUzzOECoNXLuAcHMmIvxuuHuSUfMcqPhrFEhfaM6AijMAcptmQbzmmKps9FCfNykm9GVv6xIy24_YrHF0Qq3Z_ug8_3g4fOxi_IL7HlDc1hVslbsttvA==]

- Orthosulfamuron PESTANAL, analytical standard - Sigma-Aldrich -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTfRxbq9IGZIf2TMRAFxL_pOBqZGBOpEoWCzGn7hVxYhx3wRNWotdVDnGYZqoTfqEH1SAJmupy5ra3SB_8a8z95zZoBp0L7zcoGcu11ae42OaZaAeEpswZZmvsOoKEXQxruXXLjYeVhselo5ptWEfY]

Sources

Application Note: 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine as a Versatile Pharmaceutical Intermediate

Executive Summary

4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine (CAS: 866136-43-8)[1] is a highly functionalized heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[2]. Characterized by an electron-deficient pyrimidine core modulated by electron-donating methoxy groups, this intermediate serves as a critical linchpin for developing ATP-competitive kinase inhibitors, endothelin receptor antagonists, and targeted protein degraders (PROTACs).

This guide provides authoritative, self-validating protocols for the synthesis and downstream functionalization of this scaffold, focusing on the causality behind reagent selection and reaction conditions.

Physicochemical & Structural Profiling

Understanding the steric and electronic topology of this molecule is essential for predicting its reactivity. The C4 and C6 methoxy groups deactivate the pyrimidine ring slightly compared to unsubstituted pyrimidines, yet the C2 position remains highly susceptible to nucleophilic aromatic substitution (SNAr) under specific catalytic conditions[3].

Table 1: Physicochemical Properties [1]

| Property | Value |

| CAS Number | 866136-43-8 |

| Molecular Formula | C13H14N2O4 |

| Molecular Weight | 262.26 g/mol |

| SMILES | COC1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC |

| Topological Polar Surface Area (TPSA) | 62.7 Ų |

| Purity Standard | ≥98% (HPLC) |

Mechanistic Rationale: The Pyrimidine-Ether Scaffold

In drug design, the 4,6-dimethoxypyrimidine moiety is a privileged pharmacophore[2]. The addition of the 4-methoxyphenoxy group at the C2 position provides two distinct synthetic vectors:

-

C2-Amination (Displacement): The aryloxy group can function as a leaving group when reacted with aliphatic or aromatic amines, facilitating the synthesis of 2-aminopyrimidines—a ubiquitous motif in kinase inhibitors.

-

Phenolic Unmasking: The para-methoxy group on the phenyl ring can be selectively demethylated to reveal a reactive phenol. This phenol acts as an ideal anchoring point for attaching PEGylated linkers in PROTACs or Antibody-Drug Conjugates (ADCs).

Divergent synthetic utility of 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine in drug discovery.

Application Workflow 1: Sulfinate-Catalyzed Synthesis of the Intermediate

The synthesis of 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine from 2-chloro-4,6-dimethoxypyrimidine (CDMT) and 4-methoxyphenol is traditionally sluggish due to the poor nucleophilicity of the phenoxide. However, the introduction of a sulfinate catalyst dramatically accelerates the SNAr reaction[3],[4].

Causality of Experimental Choices:

-

Sodium p-Toluenesulfinate (Catalyst): Acts as a highly nucleophilic intermediate that rapidly displaces the C2-chloride to form a reactive pyrimidinyl sulfone. The sulfone is subsequently displaced by the 4-methoxyphenoxide at a rate significantly faster than the direct displacement of the chloride[3].

-

Potassium Carbonate (K₂CO₃): A mild base sufficient to deprotonate 4-methoxyphenol without causing hydrolytic degradation of the CDMT starting material.

-

DMF (Solvent): A polar aprotic solvent that solvates the potassium cation, leaving a "naked" and highly reactive phenoxide anion to drive the substitution.

Protocol A: Sulfinate-Catalyzed Etherification

-

Preparation: In an oven-dried 250 mL round-bottom flask under an N₂ atmosphere, dissolve 2-chloro-4,6-dimethoxypyrimidine (10.0 mmol) and 4-methoxyphenol (11.0 mmol) in anhydrous DMF (50 mL).

-

Catalyst & Base Addition: Add anhydrous K₂CO₃ (15.0 mmol) followed by sodium p-toluenesulfinate (1.0 mmol, 10 mol%).

-

Thermal Activation: Heat the suspension to 80°C and stir vigorously for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the CDMT is fully consumed.

-

Workup: Cool to room temperature. Quench with distilled water (100 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (gradient: 10% to 20% EtOAc in Hexanes).

-

Self-Validation (QC): Verify the product via LC-MS (Target m/z: 263.1 [M+H]⁺) and ¹H-NMR (look for defining singlets at ~3.80 ppm corresponding to the methoxy groups).

Step-by-step workflow for the sulfinate-catalyzed synthesis of the pyrimidine intermediate.

Table 2: Reaction Optimization Summary for Protocol A

| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| None | K₂CO₃ | DMF | 80 | 24 | 41 |

| Sodium p-Toluenesulfinate (10%) | K₂CO₃ | DMF | 80 | 12 | 89 |

| Sodium p-Toluenesulfinate (10%) | Cs₂CO₃ | MeCN | 80 | 12 | 92 |

Application Workflow 2: Selective Demethylation for PROTAC Linker Conjugation

To utilize this scaffold in targeted protein degradation, the 4-methoxy group on the phenyl ring must be cleaved to a phenol, allowing for subsequent etherification with a PEG-halide linker.

Causality of Experimental Choices:

-

Boron Tribromide (BBr₃): A strong Lewis acid that coordinates to the ethereal oxygen to facilitate methyl cleavage.

-

Cryogenic Temperature Control (-78°C): The pyrimidine methoxy groups are electronically deactivated by the adjacent electron-withdrawing nitrogen atoms. By strictly controlling the temperature at -78°C during BBr₃ addition, selective coordination and cleavage occur exclusively at the more electron-rich phenyl methoxy group. This prevents the over-demethylation of the pyrimidine core.

Protocol B: Selective Phenolic Unmasking

-

Preparation: Dissolve 4,6-dimethoxy-2-(4-methoxyphenoxy)pyrimidine (5.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an argon atmosphere.

-

Cryogenic Cooling: Cool the reaction flask to -78°C using a dry ice/acetone bath.

-

Reagent Addition: Dropwise add a 1.0 M solution of BBr₃ in DCM (5.5 mmol, 1.1 eq). Critical Step: Strict stoichiometric control (1.1 eq) and cryogenic temperatures are mandatory to prevent the cleavage of the pyrimidine methoxy groups.

-

Reaction Progression: Stir at -78°C for 1 hour, then gradually warm the vessel to 0°C over 2 hours.

-

Quenching & Workup: Carefully quench the reaction at 0°C with saturated aqueous NaHCO₃ (20 mL) to neutralize excess BBr₃ and prevent acidic hydrolysis of the pyrimidine ring. Extract with DCM (3 × 30 mL).

-

Self-Validation (QC): Analyze the crude product via ¹H-NMR. The disappearance of the 3H singlet corresponding to the phenyl methoxy group (~3.78 ppm) while retaining the 6H singlet for the pyrimidine methoxy groups (~3.85 ppm) confirms successful and selective demethylation.

References

- Google Patents. (2003). Process for chemically synthesizing 2,6-bis[(4,6-dimethoxypyrimidine-2-yl) oxy] sodium benzoate (CN1396157A).

-

ResearchGate / Tetrahedron. (2000). The use of sulfinates greatly enhances the rate of substitution in the reaction of 2-chloro-4,6-dimethoxypyrimidine with alkoxy or aryloxy nucleophiles. Retrieved from:[Link]

Sources

High-Throughput Screening Assays for Pyrimidine Derivatives: From Kinase Inhibition to Covalent Targeting

Introduction and Mechanistic Rationale

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Because the pyrimidine ring acts as a bioisostere for the adenine ring of ATP, it is uniquely suited to occupy the hinge region of various ATP-dependent enzymes[1]. To date, the pyrimidine core has been utilized extensively to construct kinase inhibitors, including multiple FDA-approved drugs[1].

Recent structural optimization has expanded the utility of pyrimidines far beyond traditional reversible kinase inhibition. By functionalizing the C2, C4, and C6 positions, researchers can finely tune kinome-wide selectivity. For example, pyrazolo[3,4-d]pyrimidines have been optimized to selectively target ATR and RET kinases while minimizing off-target effects[2]. Furthermore, the introduction of specific electrophilic warheads has enabled pyrimidine derivatives to act as potent covalent inhibitors. Phenylpyrimidine derivatives have been identified as selective JAK3 antagonists by forming a covalent bond with the Cys909 residue[3], and recent high-throughput screening (HTS) campaigns have discovered 2-sulfonyl/sulfonamide pyrimidines as novel covalent inhibitors of WRN helicase activity, a synthetic lethal target in microsatellite unstable cancers[4].

To successfully identify these diverse mechanisms of action, screening funnels must employ orthogonal, self-validating HTS assays. This application note outlines the theoretical grounding and step-by-step protocols for screening pyrimidine libraries using Multiplexed Biochemical Assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and DNA-Encoded Library Technology (DELT)[5].

Visualizing the Screening Architecture

HTS workflow for pyrimidine-based drug discovery.

Binding mechanisms of pyrimidine derivatives in target enzymes.

Quantitative Data Summary: Pyrimidine HTS Hit Profiles

The structural versatility of the pyrimidine core allows it to be directed against a wide array of targets. Table 1 summarizes representative pyrimidine derivatives identified through HTS, highlighting their target, mechanism of action, and binding affinity.

Table 1: Representative Pyrimidine Derivatives and HTS Hit Profiles

| Scaffold / Derivative | Primary Target | Mechanism of Action | Potency (IC₅₀ / Kᵢ) | Reference |

| Aminopyrimidine (GSK8612) | TBK1 Kinase | Reversible ATP-competitive | High potency (nanomolar) | [1] |

| Pyrazolo[3,4-d]pyrimidine | ATR Kinase | Reversible ATP-competitive | IC₅₀ = 66.0 nM | [2] |

| Phenylpyrimidine | JAK3 Kinase | Covalent (Cys909 alkylation) | High pIC₅₀ | [3] |

| 2-Sulfonyl Pyrimidine (H3B-960) | WRN Helicase | Covalent Inhibitor | IC₅₀ = 22 nM | [4] |

| Pyrimidine-based DEL (M-1) | BRD4 | Reversible Affinity Binding | Kᵢ = 0.91 μM | [5] |

Experimental Protocols

Protocol 1: Multiplexed HTS for Covalent WRN Helicase Inhibitors

Causality & Rationale: Identifying covalent inhibitors for mechanochemical enzymes like WRN requires monitoring multiple domains simultaneously. A multiplexed assay prevents false positives by distinguishing true helicase uncoupling from non-specific ATPase inhibition[4]. Self-Validating System: By measuring ATPase activity (via luminescence) and helicase unwinding (via fluorescence quenching) in the same well, the system self-validates. A compound that quenches fluorescence but leaves luminescence intact is flagged as an assay artifact (e.g., a DNA intercalator).

Step-by-Step Methodology:

-

Reagent Preparation: Prepare Assay Buffer containing 20 mM HEPES (pH 7.4), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

-

Substrate Assembly: Anneal a fluorophore-labeled DNA strand (e.g., Cy5) to a quencher-labeled complementary strand (e.g., BHQ2) to form the helicase substrate.

-

Compound Dispensing: Acoustically dispense 10 nL of 2-sulfonyl pyrimidine library compounds (in 100% DMSO) into a 1536-well microplate.

-

Enzyme Addition: Add 2 μL of full-length recombinant WRN protein (final concentration 10 nM) to the wells. Incubate for 60 minutes at room temperature to allow covalent bond formation.

-

Reaction Initiation: Add 2 μL of a substrate mix containing 1 mM ATP and 50 nM annealed DNA substrate.

-

Readout 1 (Helicase Activity): After 30 minutes, read the plate on a multimode reader (Excitation 640 nm / Emission 680 nm). An increase in fluorescence indicates DNA unwinding; inhibitors will suppress this signal.

-

Readout 2 (ATPase Activity): Add 2 μL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®). Incubate for 10 minutes and read luminescence. High luminescence indicates unconsumed ATP (ATPase inhibition).

Protocol 2: TR-FRET Assay for Reversible Kinase Inhibition

Causality & Rationale: For reversible aminopyrimidines targeting kinases like TBK1 or ATR[1][2], TR-FRET is the gold standard. The time-resolved measurement eliminates short-lived background fluorescence common in large synthetic libraries. Self-Validating System: TR-FRET utilizes a ratiometric readout (Emission 665 nm / Emission 615 nm). This internal ratio normalizes well-to-well dispensing variations and flags auto-fluorescent pyrimidine derivatives that would otherwise appear as false positives.

Step-by-Step Methodology:

-

Kinase Reaction Setup: In a 384-well low-volume plate, dispense 100 nL of pyrimidine compounds.

-

Enzyme/Substrate Addition: Add 5 μL of a master mix containing the target kinase (e.g., 1 nM ATR) and a biotinylated peptide substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA). Note: EGTA is critical to chelate calcium and prevent non-specific protease activity.

-

ATP Initiation: Add 5 μL of ATP at a concentration equal to the enzyme's apparent Kₘ. This ensures competitive inhibitors are accurately ranked. Incubate for 60 minutes.

-

Detection Phase: Add 10 μL of Detection Buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

-

Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate using a TR-FRET compatible reader (Excitation 340 nm; Emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ values.

Protocol 3: DNA-Encoded Library (DEL) Affinity Selection

Causality & Rationale: DNA-encoded library technology (DELT) allows for the rapid generation and interrogation of large-scale pyrimidine-focused libraries[5]. By linking each pyrimidine derivative to a unique DNA barcode, billions of compounds can be screened in a single tube. Self-Validating System: Hits identified via Next-Generation Sequencing (NGS) are synthesized "off-DNA" and subjected to orthogonal biophysical validation (e.g., Fluorescence Polarization) to confirm true target affinity[5].

Step-by-Step Methodology:

-

Target Immobilization: Immobilize the target protein (e.g., His-tagged BRD4) onto magnetic Ni-NTA beads.

-

Library Incubation: Incubate the pyrimidine-focused DEL (containing up to 10⁸ compounds) with the immobilized target in Selection Buffer (PBS, 0.05% Tween-20, 1 mg/mL sheared salmon sperm DNA to prevent non-specific DNA binding) for 1 hour at 4°C.

-

Stringent Washing: Wash the beads 5–7 times with Selection Buffer to remove unbound and weakly bound library members.

-

Elution: Elute the tightly bound pyrimidine-DNA conjugates by heating the beads to 85°C for 10 minutes or by adding imidazole to outcompete the His-tag.

-

Deconvolution: Amplify the eluted DNA barcodes via qPCR and sequence using NGS. Enrichments are calculated relative to a no-target control.

-

Validation: Synthesize the top enriched pyrimidine cores without the DNA tag and validate binding using a secondary biophysical assay.

References

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Journal of Medicinal Chemistry - ACS Public

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold RSC Medicinal Chemistry

- High-throughput virtual screening of phenylpyrimidine derivatives as selective JAK3 antagonists using comput

- Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries PMC / ACS Medicinal Chemistry Letters

- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay PubMed

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 3. High-throughput virtual screening of phenylpyrimidine derivatives as selective JAK3 antagonists using computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Crude 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine

Welcome to the Technical Support Center for the purification of crude 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this key chemical intermediate.

I. Understanding the Chemistry: Synthesis and Potential Impurities

The most common synthesis route for 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with 4-methoxyphenol in the presence of a base.

Understanding this synthetic pathway is crucial for anticipating potential impurities in your crude product. The primary impurities you are likely to encounter are:

-

Unreacted Starting Materials:

-

2-chloro-4,6-dimethoxypyrimidine

-

4-methoxyphenol

-

-

Byproducts:

-

4,6-dimethoxy-2-hydroxypyrimidine (from hydrolysis of the starting material)

-

Salts (formed from the base used in the reaction)

-

The purification strategy should be designed to effectively remove these specific impurities.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification process and provides actionable solutions.

Issue 1: My crude product is an oil and won't solidify.

-

Potential Cause: This is often due to the presence of residual solvent or unreacted 4-methoxyphenol, which can act as a eutectic mixture with the product, depressing its melting point.

-

Solution:

-

Solvent Removal: Ensure all reaction solvent has been thoroughly removed under reduced pressure. For high-boiling point solvents like DMF or DMSO, a high-vacuum pump may be necessary.

-

Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are more soluble, such as hexanes or diethyl ether. This can often induce crystallization of the desired product.

-

Issue 2: After recrystallization, the yield is very low.

-

Potential Cause:

-

Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures.[1]

-

Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product in the mother liquor.

-

-

Solution:

-

Solvent Screening: Perform small-scale solvent screening to find the ideal recrystallization solvent. A good solvent will dissolve the crude product when hot but will have low solubility when cold.

-

Mixed-Solvent System: A mixed-solvent system can be highly effective. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexanes or petroleum ether) until the solution becomes slightly turbid. Allow the solution to cool slowly.[1][2]

-

Issue 3: Column chromatography is not separating the product from a close-running impurity.

-

Potential Cause: The polarity of the mobile phase may not be optimal for separating compounds with similar Rf values.

-

Solution:

-

Optimize the Mobile Phase: Use a less polar solvent system to increase the retention times of all components on the silica gel, which can improve separation.

-

Gradient Elution: Employ a shallow gradient elution, slowly and gradually increasing the polarity of the mobile phase. This can effectively resolve closely eluting compounds.

-

Alternative Stationary Phase: If silica gel is not effective, consider using a different stationary phase, such as alumina.

-

III. Frequently Asked Questions (FAQs)

Q1: What are the best initial techniques to try for purifying crude 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine?

A1: For most routine purifications of this compound, a well-executed recrystallization is often sufficient to achieve high purity. If the crude material is particularly impure or contains compounds with similar solubility profiles, flash column chromatography is the recommended next step.

Q2: How can I quickly assess the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography.[3] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can quickly identify the fractions containing the pure product.

Q3: What is a good starting solvent system for TLC analysis and column chromatography?

A3: A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate. A 4:1 or 3:1 ratio of hexanes to ethyl acetate is often a reasonable starting point. You can then adjust the ratio to achieve an Rf value of approximately 0.3 for your desired product, which is ideal for column chromatography separation.

Q4: My purified product has a yellowish tint. How can I remove colored impurities?

A4: Colored impurities can sometimes be removed by treating a solution of your compound with a small amount of activated carbon. Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter the solution through a pad of celite to remove the carbon before proceeding with recrystallization or solvent removal.

IV. Experimental Protocols

Protocol 1: Recrystallization using a Mixed-Solvent System

This protocol is a general guideline. The optimal solvent ratio may need to be determined experimentally.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine in a minimal amount of hot ethyl acetate.

-

Addition of Anti-Solvent: While the solution is still hot, slowly add hexanes dropwise with swirling until the solution becomes faintly and persistently cloudy.

-

Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

-

Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol assumes a moderately polar product and is a starting point for optimization.

Table 1: Flash Column Chromatography Parameters

| Parameter | Recommendation |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of hexanes and ethyl acetate |

| Initial Eluent | 95:5 (v/v) Hexanes:Ethyl Acetate |

| Final Eluent | 80:20 (v/v) Hexanes:Ethyl Acetate (or as determined by TLC) |

| Sample Loading | Dry loading is preferred for better resolution. |

Step-by-Step Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column, ensuring there are no air bubbles.

-

Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

-

Column Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

-

Elution: Begin eluting with the initial mobile phase, collecting fractions.

-

Gradient: Gradually increase the proportion of ethyl acetate in the mobile phase to elute the desired compound.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4,6-Dimethoxy-2-(4-methoxyphenoxy)pyrimidine.

V. Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Purification

Caption: Troubleshooting logic for purification issues.

Diagram 2: Generalized Purification Workflow

Caption: Generalized synthesis and purification workflow.

VI. References

-

Chen, J., et al. (2009). Synthesis and antifungal activity of novel 2-(substituted-phenoxy)-4,6-dimethoxypyrimidine derivatives. Chinese Journal of Organic Chemistry, 29(10), 1631-1635.

-

Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 25(18), 10477-10479.

-

University of California, Irvine. (n.d.). Recrystallization. UCI Department of Chemistry. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

-

Orochem Technologies Inc. (n.d.). Flash Columns & Chromatography Systems. Retrieved from [Link]

-

MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453.

-

Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

Sources